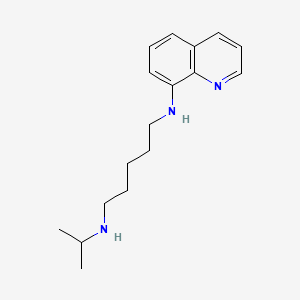

N(1)-Isopropyl-N(5)-(8-quinolinyl)-1,5-pentanediamine

Description

N(1)-Isopropyl-N(5)-(8-quinolinyl)-1,5-pentanediamine is a substituted pentanediamine derivative featuring an isopropyl group at the N(1) position and an 8-quinolinyl moiety at the N(5) position.

Properties

CAS No. |

6633-18-7 |

|---|---|

Molecular Formula |

C17H25N3 |

Molecular Weight |

271.4 g/mol |

IUPAC Name |

N'-propan-2-yl-N-quinolin-8-ylpentane-1,5-diamine |

InChI |

InChI=1S/C17H25N3/c1-14(2)18-11-4-3-5-12-19-16-10-6-8-15-9-7-13-20-17(15)16/h6-10,13-14,18-19H,3-5,11-12H2,1-2H3 |

InChI Key |

YZWOMVXWGMUEJN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCCCCCNC1=CC=CC2=C1N=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation and Coupling Approach

One common synthetic route involves the following steps:

- Starting materials: 1,5-pentanediamine and 8-chloroquinoline or 8-bromoquinoline derivatives.

- Step 1: Selective alkylation of 1,5-pentanediamine at the N(1) position with isopropyl halides (e.g., isopropyl bromide) under controlled conditions to avoid over-alkylation.

- Step 2: Nucleophilic aromatic substitution (SNAr) of the free amine at the N(5) position with 8-chloroquinoline or 8-bromoquinoline to introduce the quinolinyl group.

- Step 3: Purification by recrystallization or chromatography to isolate the target compound.

This method benefits from the availability of starting materials and relatively straightforward reaction conditions, typically involving polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and mild heating.

Multi-Step Synthesis via Intermediate Formation

Data Table: Summary of Preparation Methods

Detailed Research Findings

- Yields and Purity: Direct alkylation and coupling methods typically yield moderate to good product quantities (50-80%) with high purity after chromatographic purification.

- Reaction Conditions: Alkylation reactions are often performed at temperatures ranging from room temperature to 80°C in polar aprotic solvents. SNAr reactions require elevated temperatures (80-120°C) to facilitate substitution on the quinoline ring.

- Catalysts and Reagents: Palladium catalysts are employed for hydrogenation steps, while oxalyl chloride and tosyl chloride are used for activating carboxylic acids in amidation reactions.

- Characterization: Products are characterized by NMR spectroscopy (^1H and ^13C), mass spectrometry, elemental analysis, and melting point determination. UV-Vis and cyclic voltammetry are used in coordination chemistry studies to confirm ligand-metal interactions.

- Structural Confirmation: X-ray crystallography has been used to confirm the structure of intermediates and final compounds in related ligand studies, supporting the synthetic approach.

Chemical Reactions Analysis

Types of Reactions

N(1)-Isopropyl-N(5)-(8-quinolinyl)-1,5-pentanediamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the quinoline moiety can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or catalyst.

Major Products

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a fluorescent probe for biological imaging due to the quinoline moiety’s fluorescence properties.

Medicine: Explored for its potential as an antimicrobial agent, given the known bioactivity of quinoline derivatives.

Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N(1)-Isopropyl-N(5)-(8-quinolinyl)-1,5-pentanediamine involves its interaction with specific molecular targets. In biological systems, the compound may bind to DNA or proteins, disrupting their normal function and leading to antimicrobial effects. The quinoline moiety can intercalate into DNA, inhibiting replication and transcription processes. Additionally, the compound may interact with enzymes, altering their activity and affecting cellular metabolism.

Comparison with Similar Compounds

Substituent Variations on the Quinoline Ring

- N(1)-Isopropyl-N(5)-(6-methoxy-8-quinolinyl)-1,5-pentanediamine phosphate salt (C₁₈H₃₀N₃O₅P): Key Difference: A methoxy group at the 6-position of the quinoline ring and a phosphate counterion. The phosphate salt form improves aqueous solubility compared to freebase derivatives .

| Property | N(1)-Isopropyl-N(5)-(8-quinolinyl)-1,5-pentanediamine | 6-Methoxy Analog (Phosphate Salt) |

|---|---|---|

| Molecular Formula | Not explicitly provided | C₁₈H₃₀N₃O₅P |

| Solubility | Likely lower (hydrophobic quinoline) | Higher (phosphate salt) |

| Bioactivity | Potential metal chelation | Enhanced solubility for drug delivery |

Comparison with Industrial Pentanediamine Derivatives

- 1,5-Pentanediamine (Cadaverine): Structure: Linear diamine without aromatic or branched substituents. Applications: Bio-based polyamides (e.g., PA5T), water treatment, and pharmaceuticals (e.g., desferrioxamine B for iron overload) . Key Difference: The absence of quinoline and isopropyl groups limits its use in specialized biomedical contexts but enhances industrial scalability .

N,N’-Bis(chloroacetyl)-1,5-pentanediamine :

| Property | This compound | 1,5-Pentanediamine (Cadaverine) | N,N’-Bis(chloroacetyl)-1,5-pentanediamine |

|---|---|---|---|

| Primary Use | Pharmacological potential | Industrial polymers, pharmaceuticals | Biodegradable polymers |

| Reactivity | Not reported | High (bio-based synthesis) | Moderate (thermal polycondensation) |

| Solubility | Organic solvents | High in water | Moderate in polar solvents |

Physicochemical and Thermodynamic Properties

Solubility and Purification

Thermal Stability and Polymerization

Pharmacological Potential

- The 8-quinolinyl group in this compound may enable metal chelation or enzyme inhibition, analogous to desferrioxamine B (derived from 1,5-pentanediamine) .

Biological Activity

N(1)-Isopropyl-N(5)-(8-quinolinyl)-1,5-pentanediamine, also known as NSC 56648, is a compound of interest due to its potential biological activities, particularly in the context of drug-resistant malaria and other therapeutic applications. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.

- Chemical Formula : C13H18N2

- Molecular Weight : 218.3 g/mol

- IUPAC Name : N-(8-quinolinyl)-N'-isopropylpentane-1,5-diamine

- CAS Number : 6633-18-7

This compound has shown promise in inhibiting certain biological pathways associated with malaria parasites. The compound's mechanism appears to involve interference with the folic acid synthesis pathway, similar to other quinoline-based compounds. This inhibition is critical for the growth and replication of Plasmodium species, which are responsible for malaria.

Antimalarial Efficacy

Research indicates that this compound exhibits significant antimalarial activity against drug-resistant strains of Plasmodium. In a study conducted by Walter Reed Army Institute of Research, this compound was tested against various strains of malaria in animal models.

| Strain | Dose (mg/kg) | Outcome | Notes |

|---|---|---|---|

| Vietnam Oak Knoll | 1.0 | Parasitemia cleared | Effective at multiple doses |

| Vietnam Smith (resistant) | 4.0 | Modest suppression | Limited efficacy observed |

| Chloroquine-resistant | 16.0 | Cleared parasitemia in one | Toxicity observed at higher doses |

In these studies, doses as low as 4 mg/kg were effective in clearing parasitemia in certain cases, while higher doses indicated potential toxicity issues, such as liver damage and gastrointestinal hemorrhages .

Study on Drug Resistance

A notable case study involved the administration of this compound to monkeys infected with drug-resistant malaria strains. The results highlighted a significant reduction in parasitemia levels after treatment:

- Animal Model : Rhesus monkeys

- Treatment Regimen : Administered over three days

- Results : One animal was cured at a dose of 4 mg/kg; however, adverse effects were noted at higher doses .

Safety Profile

The safety profile of this compound remains under investigation. Initial studies have raised concerns regarding hepatotoxicity and other side effects at elevated doses. Further research is needed to establish a comprehensive safety profile and therapeutic window for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.